HIV gp120 (318-327)

HIV Vaccine Cellular Immunity Immunodominance

This synthetic decapeptide (RGPGRAFVTI), corresponding to the immunodominant V3 loop CTL epitope of HIV-1 IIIB gp120, is uniquely suited for MHC-I tetramer generation (H-2Dd), T-cell immunology, and cross-clade vaccine design. Unlike generic gp120 fragments, the precise 318-327 sequence confers atypical, promiscuous HLA-A*02 binding, making it a validated benchmark for CTL response assays and a critical positive control for epitope discovery. Supplied as lyophilized powder with full QC (HPLC, MS, COA).

Molecular Formula C48H80N16O12
Molecular Weight 1073.2 g/mol
Cat. No. B12362587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIV gp120 (318-327)
Molecular FormulaC48H80N16O12
Molecular Weight1073.2 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)O)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C2CCCN2C(=O)CNC(=O)C(CCCN=C(N)N)N
InChIInChI=1S/C48H80N16O12/c1-7-26(4)37(46(75)76)62-45(74)38(28(6)65)63-44(73)36(25(2)3)61-42(71)32(22-29-14-9-8-10-15-29)60-39(68)27(5)58-41(70)31(17-12-20-55-48(52)53)59-34(66)23-56-43(72)33-18-13-21-64(33)35(67)24-57-40(69)30(49)16-11-19-54-47(50)51/h8-10,14-15,25-28,30-33,36-38,65H,7,11-13,16-24,49H2,1-6H3,(H,56,72)(H,57,69)(H,58,70)(H,59,66)(H,60,68)(H,61,71)(H,62,74)(H,63,73)(H,75,76)(H4,50,51,54)(H4,52,53,55)/t26-,27-,28+,30-,31-,32-,33-,36-,37-,38-/m0/s1
InChIKeyOPTVPTKXPSEPBD-JLHVISHLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HIV gp120 (318-327) Procurement Guide: V3 Loop Peptide Epitope for Immunology and Vaccine Research


HIV gp120 (318-327) is a synthetic decapeptide (sequence: RGPGRAFVTI) derived from the conserved C-terminal region of the HIV-1 strain IIIB envelope glycoprotein's V3 loop . It is also known as the I10 peptide and is recognized as a critical immunodominant epitope [1]. This peptide is a key tool for studying HIV vaccine development, T-cell immunology, and MHC-peptide interactions [2].

Why Generic HIV gp120 Peptides Cannot Substitute for the Defined 318-327 (I10) Epitope


Generic gp120 peptides or full-length proteins cannot replicate the specific biological activity of the 318-327 fragment. This peptide is an immunodominant CTL epitope with a unique, well-characterized three-dimensional structure when bound to MHC-I molecules [1]. Its activity is defined by its precise sequence, RGPGRAFVTI, which dictates its unusual MHC binding motif and its ability to generate cross-clade immune responses [2]. Substituting with an adjacent or overlapping peptide, such as gp120 (304-318) which is a target for neutralizing antibodies, will not elicit the same specific CD8+ T-cell responses [3].

Quantitative Evidence for HIV gp120 (318-327) Selection: Comparative Immunogenicity and Structural Differentiation


Immunodominance of HIV gp120 (318-327) as a CTL Epitope in Multi-Gene Vaccines

In a comparative immunogenicity study, the HIV gp120 (318-327) peptide (RGPGRAFVTI) demonstrated significant immunodominance over a gag-derived peptide (AMQMLKETI) in a DNA vaccine setting. Immunization of BALB/c mice revealed a stronger IFN-γ response upon re-stimulation with the env epitope (RGPGRAFVTI) compared to the gag epitope [1].

HIV Vaccine Cellular Immunity Immunodominance

Unusual MHC Class I Binding Motif of HIV gp120 (318-327) Revealed by High-Resolution Crystallography

The crystal structure of the H-2Dd MHC class I molecule in complex with HIV gp120 (318-327) (P18-I10) was solved at 2.4 Å resolution. The structure revealed an unusual binding motif with four anchor residues (G2, P3, R5, I10) buried in the binding groove [1]. This is a distinct feature compared to typical MHC-I peptide complexes, which often have only two primary anchor residues.

Structural Immunology MHC-I Interaction Crystallography

HIV gp120 (318-327) Confers Cross-Clade Protection in a Murine Challenge Model

When used as part of a multi-gene DNA immunogen cocktail, the presence of the HIV gp120 (318-327) epitope contributed to robust cross-clade protection. Gene gun immunization with plasmids encoding consensus sequences from multiple HIV-1 subtypes, including the RGPGRAFVTI epitope, protected 11 out of 12 (91.7%) C57Bl6/A2.01 mice from experimental challenge with a heterologous HIV-1/MuLV pseudovirus (subtype A or B) [1].

Vaccine Efficacy Cross-Clade Immunity In Vivo Challenge

Promiscuous HLA-A2 Binding Despite Lack of Canonical Anchor Motif

Despite lacking the canonical HLA-A2 anchor residues, HIV gp120 (318-327) is recognized by human CD8+ T cells in the context of HLA-A*02 [1]. In a cohort of HIV-infected individuals, it was recognized by 13 out of 117 (11.1%) A*02-positive subjects, compared to only 4 out of 149 (2.7%) A*02-negative subjects (p < 0.05) [2]. This promiscuous binding contrasts with many T-cell epitopes that are strictly dependent on their anchor residues for HLA binding.

Human Immunology HLA Restriction Epitope Mapping

Distinct Functional Role Compared to Adjacent Neutralizing Antibody Epitope

The functional role of the gp120 (318-327) region is distinct from the nearby 304-318 region. The 304-318 fragment (containing the GPGR tip) is a primary target for neutralizing antibodies, with 81% of HIV+ sera reacting to it [1]. In contrast, the 318-327 fragment is an immunodominant CTL epitope responsible for CD8+ T-cell responses, not a primary neutralizing antibody target [2]. This functional divergence within the same loop necessitates the use of the specific 318-327 fragment for T-cell focused studies.

Epitope Mapping Humoral vs. Cellular Immunity V3 Loop

High-Value Research Applications for HIV gp120 (318-327) Peptide


T-Cell Immunology and MHC Tetramer Development

As a well-defined immunodominant CTL epitope with a solved crystal structure in complex with H-2Dd, this peptide is ideal for generating MHC tetramers to track antigen-specific CD8+ T-cell responses in murine models [1]. Its unusual four-residue binding motif also makes it a unique tool for investigating the biophysics of non-classical MHC-peptide interactions [2].

HIV Vaccine Construct Development and Validation

The peptide's proven ability to induce strong IFN-γ responses and contribute to cross-clade protection in vivo makes it a critical reagent for designing and testing novel HIV vaccine candidates, particularly those aimed at eliciting potent cellular immunity [3]. It can serve as a benchmark epitope in multivalent DNA or viral vector vaccines.

Epitope Mapping and HLA Restriction Studies

Its recognition in the context of HLA-A*02, despite lacking canonical anchor residues, makes it an important positive control for validating assays designed to identify promiscuous or atypical T-cell epitopes in human samples [4]. This property is crucial for understanding the breadth of T-cell responses in infected or vaccinated individuals.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for HIV gp120 (318-327)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.